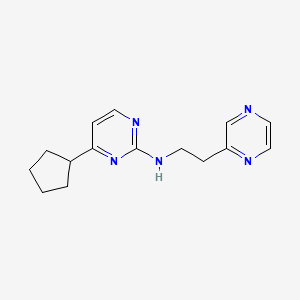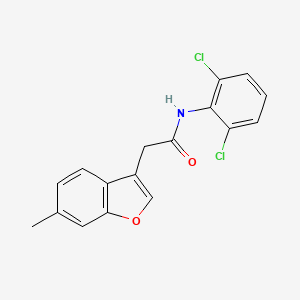![molecular formula C21H28N6O2 B5484841 N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5484841.png)
N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as EPPPIP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide may act by inhibiting the activity of certain enzymes or receptors in the body. For example, N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to have antimicrobial activity against certain strains of bacteria and fungi.
実験室実験の利点と制限
N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has some limitations for lab experiments. It has been shown to have low bioavailability, which may limit its effectiveness in vivo. Additionally, N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to have some toxicity in animal models at high doses.
将来の方向性
There are several future directions for research on N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of research is to investigate the potential use of N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate the potential use of N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide as an anti-cancer agent. Additionally, further studies are needed to determine the optimal dose and route of administration of N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide for therapeutic use.
合成法
The synthesis method of N-(4-ethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the reaction of 4-ethylphenyl isocyanate with 6-(4-morpholinyl)-4-pyrimidinylamine in the presence of piperazine. The resulting compound is then treated with acetic anhydride to form the final product. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.
特性
IUPAC Name |
N-(4-ethylphenyl)-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-2-17-3-5-18(6-4-17)24-21(28)27-9-7-25(8-10-27)19-15-20(23-16-22-19)26-11-13-29-14-12-26/h3-6,15-16H,2,7-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYJQDAKLWTHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5484782.png)
![5-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5484784.png)
![5-[(5-bromo-2-methoxybenzyl)amino]-2-chlorobenzoic acid](/img/structure/B5484792.png)
![1-[(1-isobutyrylpiperidin-4-yl)methyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5484795.png)
![5-amino-3-{2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-cyanovinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5484803.png)
![1-(4-fluorophenyl)-4-{1-[(isopropylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5484818.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5484822.png)
![N,2-dimethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-benzimidazole-4-carboxamide](/img/structure/B5484834.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5484845.png)
![2-(hydroxyimino)-N-{3-[methyl(4-methylpentyl)amino]propyl}acetamide](/img/structure/B5484861.png)
![2-(dimethylamino)ethyl 3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B5484862.png)
![6-[2-(2-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5484866.png)